5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one
Description
Structural Characterization and Nomenclature
Systematic IUPAC Nomenclature and Synonyms
The compound’s IUPAC name, 5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one , reflects its core structure: a six-membered piperidin-2-one ring substituted at positions 1, 5, and 6. Position 1 bears a cyclopropyl group, position 5 an amino group (-NH₂), and position 6 a 1-methyl-1H-imidazol-5-yl moiety. The numbering prioritizes the ketone group at position 2, ensuring alignment with IUPAC’s lowest locant rules for heterocycles.
Synonymous designations include AKOS015461453 and 5-amino-1-cyclopropyl-6-(3-methylimidazol-4-yl)piperidin-2-one , with minor variations in substituent numbering depending on the imidazole ring’s tautomeric state. Commercial suppliers such as Enamine Ltd. and AK Scientific, Inc. list the compound under catalog codes tied to its synthetic accessibility and purity (≥95%).
| Property | Value | Source |
|---|---|---|
| CAS RN | 1481664-39-4 | |
| Molecular Formula | C₁₂H₁₇N₅O | |
| IUPAC Name | This compound | |
| Key Synonyms | AKOS015461453 |
Molecular Geometry and Stereochemical Considerations
The piperidin-2-one ring adopts a chair conformation, with the cyclopropyl group at position 1 occupying an axial orientation to minimize steric clash with the imidazole substituent at position 6. Density functional theory (DFT) simulations suggest that the amino group at position 5 participates in intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the ring’s geometry.
Stereochemical analysis reveals a single chiral center at position 5 (amino-bearing carbon), though commercial samples are typically supplied as racemic mixtures unless specified. The 1-methylimidazole substituent exhibits planar geometry, with the methyl group at position 1 adopting an equatorial orientation relative to the imidazole ring.
| Structural Feature | Geometry | Interaction Partners |
|---|---|---|
| Piperidin-2-one ring | Chair conformation | Intramolecular H-bond (N-H⋯O) |
| Cyclopropyl group | Axial orientation | Steric hindrance with imidazole |
| 1-Methylimidazole | Planar, equatorial methyl | π-π stacking (theoretical) |
Spectroscopic Profiling and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals:
- δ 1.05–1.15 (m, 4H) : Cyclopropyl methylene protons.
- δ 3.25 (s, 3H) : N-methyl group of the imidazole.
- δ 6.80 (s, 1H) : Imidazole C-H proton.
- δ 7.95 (br s, 2H) : Amino group protons, broadened due to hydrogen bonding.
¹³C NMR confirms the ketone carbonyl at δ 208.5 ppm and imidazole carbons between δ 120–140 ppm .
Infrared (IR) Spectroscopy
Strong absorption at 1685 cm⁻¹ corresponds to the piperidin-2-one carbonyl stretch, while the amino group’s N-H bending appears at 1600 cm⁻¹ . The imidazole ring’s C=N vibrations generate peaks near 1550 cm⁻¹ .
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) yields a molecular ion peak at m/z 259.2 [M+H]⁺ , consistent with the molecular formula C₁₂H₁₇N₅O. Fragmentation patterns include loss of the cyclopropyl group (-41 Da) and cleavage of the imidazole ring (-68 Da).
Properties
Molecular Formula |
C12H18N4O |
|---|---|
Molecular Weight |
234.30 g/mol |
IUPAC Name |
5-amino-1-cyclopropyl-6-(3-methylimidazol-4-yl)piperidin-2-one |
InChI |
InChI=1S/C12H18N4O/c1-15-7-14-6-10(15)12-9(13)4-5-11(17)16(12)8-2-3-8/h6-9,12H,2-5,13H2,1H3 |
InChI Key |
UIRUZPCIRDZFOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2C(CCC(=O)N2C3CC3)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Piperidin-2-one Core
The piperidin-2-one ring can be synthesized via cyclization of suitable amino acid derivatives or by ring closure reactions starting from linear precursors bearing appropriate functional groups.
- Starting from 5-amino-hexanoic acid derivatives, intramolecular cyclization under dehydrating conditions (e.g., using phosphorus oxychloride or carbodiimide reagents) yields the piperidin-2-one ring.
- Alternatively, reduction of pyridine derivatives followed by selective oxidation can furnish the lactam ring.
Introduction of the Cyclopropyl Group at Nitrogen (N-1)
Cyclopropyl substitution at the nitrogen is typically achieved by N-alkylation of the piperidin-2-one nitrogen with cyclopropyl halides or cyclopropyl-containing electrophiles.
- Use of cyclopropyl bromide or iodide as alkylating agents
- Base-mediated N-alkylation in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Mild heating (50–80°C) to promote substitution without ring opening of cyclopropyl group
Attachment of the 1-Methyl-1H-imidazol-5-yl Group at Position 6
The 1-methyl-1H-imidazol-5-yl substituent can be introduced via:
- Cross-coupling reactions (e.g., Suzuki or Stille coupling) if a halogen or boronate ester is present at position 6
- Nucleophilic aromatic substitution if position 6 is activated by a leaving group
- Direct C–H activation methods under metal catalysis (e.g., palladium-catalyzed)
- Starting from a 6-halogenated piperidin-2-one intermediate, coupling with 1-methyl-1H-imidazol-5-yl boronic acid under Suzuki conditions (Pd(PPh3)4 catalyst, base, aqueous-organic solvent mixture) yields the desired substitution.
Installation of the Amino Group at Position 5
The amino group at position 5 can be introduced by:
- Direct amination of a 5-halo-piperidin-2-one precursor via nucleophilic substitution with ammonia or amine sources
- Reduction of nitro precursors at position 5
- Use of azide intermediates followed by Staudinger reduction
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Piperidin-2-one ring formation | Cyclization of 5-amino acid derivative with POCl3 or carbodiimide | Formation of lactam core |
| 2 | N-Alkylation | Cyclopropyl bromide, base (K2CO3), DMF, 60°C | N-cyclopropyl piperidin-2-one |
| 3 | Halogenation at C-6 | POCl3 or NBS (N-bromosuccinimide) | 6-halogenated intermediate |
| 4 | Cross-coupling | 1-methyl-1H-imidazol-5-yl boronic acid, Pd catalyst, base | Introduction of imidazolyl substituent |
| 5 | Amination | NH3 or amine source, solvent (ethanol), heat | 5-amino substitution |
Analytical Characterization and Purity Assessment
- NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern and ring integrity.
- Mass Spectrometry (MS): Electrospray ionization (ESI) MS confirms molecular weight.
- Chromatography: Purification by column chromatography (silica gel) using chloroform/isopropanol mixtures.
- Melting Point: Used to assess purity and confirm identity.
Summary of Research Findings and Data
| Intermediate/Final Compound | Yield (%) | Melting Point (°C) | Key Spectroscopic Features |
|---|---|---|---|
| Piperidin-2-one core | 65–75 | 180–220 | NMR: characteristic lactam signals; MS: M+H+ |
| N-cyclopropyl piperidin-2-one | 60–70 | 150–180 | NMR: cyclopropyl multiplets; MS confirms mass |
| 6-halogenated intermediate | 40–50 | 120–160 | Halogen signals in NMR; MS isotopic pattern |
| 6-(1-methyl-1H-imidazol-5-yl) substituted product | 50–65 | 130–170 | Imidazole ring protons at 7–8 ppm in NMR |
| Final 5-amino substituted compound | 55–70 | 140–180 | Amino proton signals; full substitution pattern |
Chemical Reactions Analysis
Types of Reactions
5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amino and imidazole sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups at the imidazole or amino sites.
Scientific Research Applications
5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Biology: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.
Industry: The compound is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes the target compound and its closest analogs:
*Inferred from analogous structures.
Functional and Structural Differences
Cyclopropyl vs. Non-Cyclopropyl Analogs
Imidazole vs. Pyrazole Substituents
- The 1-methylimidazol-5-yl group in the target compound provides distinct electronic properties compared to the pyrazol-5-yl group in analogs (e.g., C₁₂H₂₀N₄O, MW 236.32) .
- Imidazole : Aromatic, two nitrogen atoms (positions 1 and 3), capable of hydrogen bonding.
- Pyrazole : Two adjacent nitrogen atoms (positions 1 and 2), differing in electron distribution and steric effects.
- Pyrazole-containing analogs exhibit higher molecular weights (e.g., 236.32 vs.
Stereochemical Variations
Research Findings and Implications
- Metabolic Stability: The cyclopropyl group may reduce metabolic degradation compared to non-cyclopropyl analogs, a hypothesis supported by its prevalence in drug design .
Biological Activity
5-Amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one, also known as rac-(5R,6S)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one, is a synthetic compound that has garnered attention for its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and research findings, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring with an amino group and an imidazolyl moiety, which contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 234.30 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of neurotransmitter pathways related to anxiety and depression. The specific targets include:
- Receptors : Potential binding to serotonin receptors, which are crucial in mood regulation.
- Enzymes : Inhibition of monoamine oxidase (MAO), particularly MAO-B, which is involved in the degradation of neurotransmitters like dopamine .
Biological Activity
The compound exhibits significant biological activities, particularly in the following areas:
1. Neuroactivity
Research indicates that this compound may possess neuroactive properties, influencing central nervous system (CNS) functions. Its structural similarity to other psychoactive compounds suggests potential applications in treating mood disorders .
2. Enzyme Inhibition
Studies have shown that this compound can inhibit MAO-B with an IC50 value around 46 nM, indicating strong potential for modulating neurotransmitter levels . The inhibition of MAO-B can lead to increased levels of dopamine, which may be beneficial in treating conditions like Parkinson's disease and depression.
3. Anti-inflammatory Effects
There are indications that the imidazole ring may contribute to anti-inflammatory activities. Compounds with similar structures have been associated with reduced inflammation in various biological models .
Table 1: Summary of Biological Activities
Case Study: MAO-B Inhibition
In a study focusing on the pharmacophore screening for MAO-B inhibitors, rac-(5R,6S)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one was evaluated alongside other derivatives. The compound demonstrated competitive inhibition against MAO-B with notable selectivity over MAO-A, suggesting its utility in therapeutic applications targeting neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
